molecular formula C38H76N2S2 B14736030 Oxamide, N,N'-dioctadecyldithio- CAS No. 6343-37-9

Oxamide, N,N'-dioctadecyldithio-

Cat. No.: B14736030
CAS No.: 6343-37-9
M. Wt: 625.2 g/mol
InChI Key: HAEZRGWJGIOSQY-UHFFFAOYSA-N
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Description

Oxamide, N,N’-dioctadecyldithio- is a specialized organic compound with the molecular formula C38H76N2S2. This compound is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by octadecyl groups, and the oxygen atoms are replaced by sulfur atoms. It is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxamide, N,N’-dioctadecyldithio- typically involves the reaction of oxamide with octadecylamine and a sulfurizing agent. The general synthetic route can be summarized as follows:

    Starting Materials: Oxamide, Octadecylamine, and a sulfurizing agent such as Lawesson’s reagent.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained between 60-80°C.

    Procedure: Oxamide is first dissolved in a suitable solvent like dichloromethane. Octadecylamine is then added to the solution, followed by the gradual addition of the sulfurizing agent. The reaction mixture is stirred for several hours until the completion of the reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure Oxamide, N,N’-dioctadecyldithio-.

Industrial Production Methods

Industrial production of Oxamide, N,N’-dioctadecyldithio- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Continuous Stirring: Continuous stirring ensures uniform mixing and reaction completion.

    Automated Systems: Automated systems control the addition of reagents and maintain reaction conditions.

    Purification: Industrial purification methods include large-scale recrystallization and advanced chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Oxamide, N,N’-dioctadecyldithio- undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or disulfides.

    Substitution: The octadecyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reaction is typically carried out at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is performed under an inert atmosphere.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and are conducted at elevated temperatures.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and disulfides.

    Substitution Products: Various alkyl or aryl derivatives.

Scientific Research Applications

Oxamide, N,N’-dioctadecyldithio- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.

    Biology: The compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to disrupt cell membranes makes it a candidate for drug development.

    Medicine: Research is ongoing to explore its use in targeted drug delivery systems. The long alkyl chains provide hydrophobic interactions that can be utilized in drug encapsulation.

    Industry: It is used as an additive in lubricants and surfactants. Its amphiphilic nature enhances the properties of these products.

Mechanism of Action

The mechanism of action of Oxamide, N,N’-dioctadecyldithio- involves its interaction with biological membranes and proteins. The long alkyl chains insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the sulfur atoms can form disulfide bonds with cysteine residues in proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Oxamide: The parent compound, with a simpler structure and different reactivity.

    N,N’-Dioctadecyl Oxamide: Similar structure but lacks sulfur atoms, resulting in different chemical properties.

    N,N’-Dioctadecyldithio-urea: Contains urea instead of oxamide, leading to variations in reactivity and applications.

Uniqueness

Oxamide, N,N’-dioctadecyldithio- is unique due to the presence of both long alkyl chains and sulfur atoms. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to form stable complexes with metals and disrupt biological membranes sets it apart from other similar compounds.

Properties

CAS No.

6343-37-9

Molecular Formula

C38H76N2S2

Molecular Weight

625.2 g/mol

IUPAC Name

N,N'-dioctadecylethanedithioamide

InChI

InChI=1S/C38H76N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-37(41)38(42)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,41)(H,40,42)

InChI Key

HAEZRGWJGIOSQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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